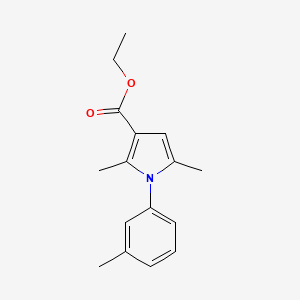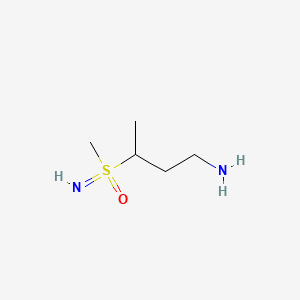![molecular formula C16H15ClN2O B6605419 3-[2-(4-chlorophenyl)phenyl]piperazin-2-one CAS No. 2241127-77-3](/img/structure/B6605419.png)
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one, commonly referred to as CPP-2O, is a synthetic compound which has been studied extensively over the past few decades. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. CPP-2O has been found to have a wide range of applications in the scientific field, ranging from laboratory experiments to medicinal research.
科学的研究の応用
CPP-2O has been extensively studied for its potential applications in scientific research. One of the most common uses is as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to an increase in acetylcholine levels in the body. This has been studied in the context of Alzheimer’s disease, as AChE inhibitors have been found to be effective in slowing the progression of the disease. CPP-2O has also been studied for its potential to act as an antimicrobial agent, as well as an anti-inflammatory.
作用機序
The mechanism of action of CPP-2O is not yet fully understood. It is believed to act as an inhibitor of AChE, which leads to an increase in acetylcholine levels in the body. This increase in acetylcholine has been found to have a variety of effects, including the modulation of neurotransmission and the regulation of muscle contraction. Additionally, CPP-2O has been found to have an effect on the expression of certain genes, which may explain its potential antimicrobial and anti-inflammatory effects.
Biochemical and Physiological Effects
CPP-2O has been found to have a variety of biochemical and physiological effects. As an AChE inhibitor, CPP-2O has been found to increase acetylcholine levels in the body, which can lead to an increase in neurotransmission and the regulation of muscle contraction. Additionally, CPP-2O has been found to have an effect on the expression of certain genes, which may explain its potential antimicrobial and anti-inflammatory effects.
実験室実験の利点と制限
CPP-2O has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and easy availability. Additionally, CPP-2O is relatively stable, making it suitable for long-term experiments. However, CPP-2O can be toxic in high concentrations, and its effects can vary depending on the concentration used, making it important to use the correct concentration when conducting experiments.
将来の方向性
There are a number of potential future directions for research into CPP-2O. One potential direction is to further investigate its potential as an AChE inhibitor, as well as its potential to act as an antimicrobial agent. Additionally, further research could be conducted into the biochemical and physiological effects of CPP-2O, as well as its potential to modulate gene expression. Finally, further research could be conducted into the potential applications of CPP-2O in the medical field, such as its potential to treat Alzheimer’s disease.
合成法
CPP-2O is synthesized using a multi-step process which involves the reaction of 2-chloro-4-aminophenol and piperazine. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds in aqueous solution to form CPP-2O. The reaction can be further optimized by changing the reaction conditions and using other catalysts, such as a base.
特性
IUPAC Name |
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)13-3-1-2-4-14(13)15-16(20)19-10-9-18-15/h1-8,15,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYSMBTQPEVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenyl)phenyl]piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)

![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)


![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)


![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)